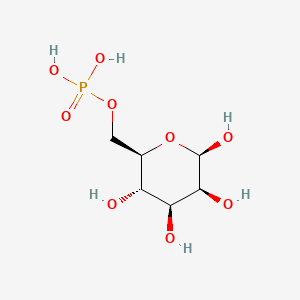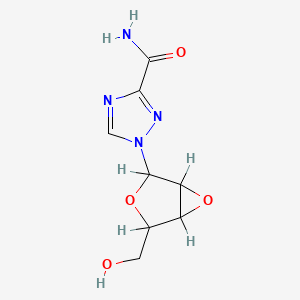
Dimethyl 2-amino-3-oxoadipate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-amino-3-oxoadipate hydrochloride typically involves the esterification of 2-amino-3-oxoadipic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dimethyl ester is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-amino-3-oxoadipate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidation typically yields oxo derivatives.
Reduction: Reduction yields hydroxyl derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-amino-3-oxoadipate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways involving lysine and tryptophan.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dimethyl 2-amino-3-oxoadipate hydrochloride involves its interaction with specific enzymes and receptors in metabolic pathways. It acts as an intermediate in the catabolism of lysine and tryptophan, influencing the production of various metabolites . The compound’s effects are mediated through its interaction with enzymes such as aminotransferases and dehydrogenases.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-oxoadipate: A related compound with similar chemical properties but lacking the amino group.
2-Amino-3-oxoadipate: The parent compound from which dimethyl 2-amino-3-oxoadipate hydrochloride is derived.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its role as an intermediate in important metabolic pathways also distinguishes it from other similar compounds.
Properties
CAS No. |
6317-41-5 |
|---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
dimethyl 2-amino-3-oxohexanedioate |
InChI |
InChI=1S/C8H13NO5/c1-13-6(11)4-3-5(10)7(9)8(12)14-2/h7H,3-4,9H2,1-2H3 |
InChI Key |
VTLRWWOCHQTVLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)C(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)





![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)





